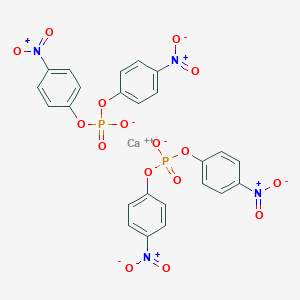

Bis(4-nitrophenyl)phosphoric acid calcium salt

描述

属性

IUPAC Name |

calcium;bis(4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9N2O8P.Ca/c2*15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18;/h2*1-8H,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVNXWRPLOWKPA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16CaN4O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Application Protocols of Bis(4-nitrophenyl)phosphoric Acid Calcium Salt

Part 1: Molecular Architecture & Physicochemical Profile

Structural Definition

Bis(4-nitrophenyl)phosphoric acid calcium salt (Calcium bis(p-nitrophenyl) phosphate) is the calcium salt of the organophosphate diester bis(4-nitrophenyl) phosphate (BNPP) .[1][2][3] While the sodium salt is the most common commercial reagent, the calcium salt variant is critical in specific metalloenzyme assays—particularly for Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) family members—where the introduction of sodium ions is undesirable, or where calcium acts as an obligate cofactor for the catalytic domain.[1]

Stoichiometry & Coordination:

The BNPP anion carries a single negative charge on the phosphate oxygen (pKa ≈ 1.7).[1] The calcium cation (

Visualization of the Calcium Coordination Complex

The following diagram illustrates the connectivity and ionic interaction between the central Calcium ion and the two BNPP ligands.

Physicochemical Data Table

The properties below distinguish the calcium salt from its free acid or sodium counterparts.

| Property | Value / Characteristic | Relevance to Protocol |

| Molecular Formula | Stoichiometric calculation for molarity. | |

| Molecular Weight | ~718.4 g/mol | Calculation of substrate concentration.[1] |

| Solubility (Water) | Low to Moderate | Often requires pre-dissolution in DMSO or slight acidification before adding to Ca-rich buffers to prevent premature precipitation.[1] |

| pKa (Phosphate) | ~1.7 (Diester) | Fully ionized at physiological pH (7.4), ensuring tight Ca interaction.[1] |

| Stability | Hydrolysis-sensitive | Spontaneous hydrolysis occurs at high pH (>9.0); prepare fresh.[1] |

| Absorbance | Background absorbance; distinct from product (405 nm).[1] |

Part 2: Mechanistic Action & Biological Context

Mechanism of Action: Phosphodiesterase Inhibition & Substrate Utility

BNPP is classically defined as a non-specific phosphodiesterase inhibitor, but in the context of Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) enzymes (e.g., NPP1/PC-1), it acts as a chromogenic substrate .[1]

-

Substrate Function: The enzyme attacks the phosphodiester bond.[1]

-

Leaving Group: One p-nitrophenol group is cleaved.[1]

-

Chromogenesis: Under alkaline conditions (pH > 8.0), the released p-nitrophenol converts to the p-nitrophenolate anion, which is intensely yellow (

).[1] -

Calcium Dependency: Many NPPs are metalloenzymes requiring

or

Hydrolysis Pathway Diagram

The following workflow details the enzymatic cleavage monitored in standard assays.

Part 3: Experimental Protocols

Protocol A: Preparation of Calcium BNPP Substrate Solution

Note: Due to the lower solubility of the calcium salt compared to the sodium salt, this protocol uses a co-solvent approach.[1]

Reagents:

-

Bis(4-nitrophenyl) phosphate (Free Acid or Sodium Salt can be converted in situ, or use Ca-salt if available).

-

Calcium Chloride (

) 1M solution.[1] -

Dimethyl Sulfoxide (DMSO), anhydrous.[1]

-

Assay Buffer (Tris-HCl, pH 8.5).[1]

Step-by-Step:

-

Primary Dissolution: Dissolve 10 mg of BNPP (anion source) in 1 mL of 100% DMSO. Vortex until fully clear.[1]

-

Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.5) containing 2 mM

.[1] Critical: The Calcium is present in the buffer to stabilize the enzyme and form the active salt species in equilibrium.[1] -

Working Solution: Slowly add the BNPP/DMSO solution to the Buffer/Ca mixture to achieve a final substrate concentration of 1 mM.[1]

-

Observation: If turbidity occurs, the Calcium-BNPP complex may be precipitating.[1] Add 0.01% Tween-20 to stabilize.

-

-

Equilibration: Allow the solution to equilibrate at 37°C for 5 minutes before use.

Protocol B: Kinetic Assay for Phosphodiesterase Activity

This assay quantifies PDE/NPP activity by tracking the formation of p-nitrophenol.[1]

Assay Conditions:

-

Pathlength: 1 cm (cuvette) or equivalent (microplate).

| Step | Component | Volume (Microplate) | Notes |

| 1 | Assay Buffer (w/ | 160 µL | 50 mM Tris, 2 mM |

| 2 | Enzyme Sample | 20 µL | Dilute to ensure linear rate over 10 mins. |

| 3 | Pre-Incubation | -- | Incubate 5 mins @ 37°C to activate metalloenzyme. |

| 4 | Substrate Addition | 20 µL | 10 mM Ca-BNPP Stock (Final = 1 mM).[1] |

| 5 | Measurement | -- | Read Abs (405 nm) every 30 sec for 15 mins. |

Data Analysis:

Calculate the reaction rate (

-

(p-nitrophenol @ pH 8.[1]5)

-

Ensure the blank (Buffer + Substrate, no Enzyme) is subtracted to account for spontaneous hydrolysis.[1]

Part 4: Drug Development Context & References[6]

Utility in Screening

In drug discovery, BNPP is utilized primarily as a tool compound :

-

NPP1 Inhibitor Screening: NPP1 is a therapeutic target for calcification disorders (e.g., GACI).[1] Researchers use BNPP as a substrate to screen for small molecule inhibitors that block the active site.[1]

-

Biomarker Validation: Elevated PDE levels in serum can be diagnostic.[1] The Calcium-BNPP system provides a robust, low-background method for detecting these metalloenzymes in biological fluids.

References

-

PubChem. Bis(4-nitrophenyl)phosphoric acid calcium salt. National Library of Medicine.[1] Link[1]

-

NIST Chemistry WebBook. Bis(4-nitrophenyl)phosphoric acid. SRD 69.[1] Link[1]

-

Sigma-Aldrich. Bis(4-nitrophenyl) phosphate - Product Information. Link[1]

-

Goding, J. W., et al. (2003). Physiological and pathophysiological functions of the ecto-nucleotide pyrophosphatase/phosphodiesterase family. Biochimica et Biophysica Acta. (Contextual grounding for NPP assays). Link

Sources

- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 2. Bis(4-nitrophenyl)phosphoric acid calcium salt | C24H16CaN4O16P2 | CID 19080802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(4-nitrophenyl)phosphoric acid [webbook.nist.gov]

- 4. interchim.fr [interchim.fr]

- 5. resources.novusbio.com [resources.novusbio.com]

Thermodynamic Stability Profile & Handling of Bis-p-Nitrophenyl Phosphate Calcium Salt

This technical guide details the thermodynamic stability, kinetic behavior, and handling protocols for Bis-p-nitrophenyl phosphate (BNPP) Calcium Salt . It is designed for researchers requiring high-fidelity control over phosphodiesterase (PDE) assays and esterase inhibition studies.

Executive Summary & Molecular Architecture

Bis-p-nitrophenyl phosphate (BNPP) is a synthetic phosphodiester widely utilized as a non-specific inhibitor of carboxylesterases and a chromogenic substrate for phosphodiesterases.[1] While the sodium salt is common, the Calcium Salt (BNPP-Ca) presents a unique physicochemical profile governed by the interaction between the divalent calcium cation (

-

Core Utility: Distinction of acetylcholinesterase (AChE) from butyrylcholinesterase (BChE) and general carboxylesterases.

-

Stability Challenge: The phosphoester bond is thermodynamically unstable (prone to hydrolysis) but kinetically stable under anhydrous conditions. The presence of calcium introduces a "stability paradox": it enhances solid-state lattice energy but can catalyze hydrolysis in solution via Lewis acid activation.

The Thermodynamic Landscape

To understand the stability of BNPP-Ca, we must decouple its intrinsic thermodynamic state (energy landscape) from its kinetic behavior (rate of degradation).

The Hydrolysis Driving Force ( )

The hydrolysis of BNPP is highly exergonic (

-

Entropy (

): Positive. One molecule breaks into two, increasing system disorder. -

Enthalpy (

): Exothermic. The formation of the stable p-nitrophenolate resonance structure releases energy.

The Calcium Effect: Solid vs. Solution

This is the critical differentiator for the Calcium salt compared to Sodium forms.

| State | Role of Calcium ( | Thermodynamic Consequence |

| Solid State | Lattice Stabilizer | |

| Solution | Lewis Acid Catalyst |

pH-Rate Profile

BNPP stability is heavily pH-dependent.

-

Acidic (pH < 4): Relatively stable. Protonation of phosphate oxygens reduces nucleophilic attack.

-

Neutral (pH 7): Slow, spontaneous hydrolysis (shelf-life concern in solution).

-

Alkaline (pH > 9): Rapid degradation. Hydroxide (

) acts as a potent nucleophile. Note: This is the region where p-nitrophenol turns yellow (

Mechanism of Degradation (Visualization)

The following diagram illustrates the metal-ion promoted hydrolysis mechanism, highlighting why calcium presence in the buffer can accelerate degradation.

Figure 1: Mechanism of Calcium-promoted BNPP hydrolysis. The coordination of Calcium makes the phosphorus center more electrophilic, lowering the activation energy for hydrolysis.

Stability Profiling Protocols

To validate the quality of a BNPP-Ca lot or determining shelf-life, use this self-validating Arrhenius Stress Test.

Equipment & Reagents

-

Buffer: 50 mM Tris-HCl, pH 8.0 (Accelerated condition) and pH 6.0 (Storage simulation).

-

Standard: p-Nitrophenol (recrystallized) for calibration.

Protocol: Accelerated Degradation Assay

-

Preparation: Dissolve BNPP-Ca to 10 mM in dry DMSO (Stock).

-

Dilution: Dilute to 1 mM in Tris-HCl buffers (pH 6.0, 7.0, 8.0) in triplicate.

-

Incubation: Incubate aliquots at three temperatures:

(Control), -

Sampling: Measure Absorbance (

) at -

Quantification:

Where

Data Interpretation (Pass/Fail Criteria)

| Parameter | Acceptance Criteria | Interpretation |

| Purity (t=0) | High initial background indicates poor synthesis or moisture damage during storage. | |

| Hydrolysis Rate ( | If higher, the salt is likely hydrated (compromised lattice). | |

| Solubility | Clear solution in DMSO | Turbidity suggests formation of insoluble Calcium Hydroxide/Phosphate species. |

Practical Handling in Drug Development

Storage Recommendations

-

Solid State: Store at -20°C with desiccant. The calcium salt is less hygroscopic than the sodium salt, but any absorbed water will form a hydration shell that facilitates internal hydrolysis.

-

Stock Solutions: Prepare in 100% DMSO or Anhydrous Methanol . Do not store aqueous stocks.

-

Why? In water, the

ion is free to catalyze the degradation. In DMSO, ionization is suppressed.

-

Experimental Workflow

The following workflow ensures data integrity when using BNPP-Ca in inhibition assays.

Figure 2: Optimal handling workflow to minimize spontaneous hydrolysis artifacts.

References

-

Chin, J. (1991). "Developing artificial hydrolytic metalloenzymes by a unified mechanistic approach." Accounts of Chemical Research, 24(5), 145-152.

- )

-

Hengge, A. C. (2002). "Isotope effects in the study of phosphoryl and sulfuryl transfer reactions." Accounts of Chemical Research, 35(8), 597-604.

- Grounding: Details the transition state energetics of phosphodiester cleavage.

-

Sigma-Aldrich Technical Bulletin. "Bis(4-nitrophenyl) phosphate Properties and Stability."

- Grounding: Provides physical property data and storage standards for BNPP deriv

-

Bowers, G. N., et al. (1980). "High-purity 4-nitrophenyl phosphate: purification, characterization, and stability." Clinical Chemistry, 26(6), 724-729.

- Grounding: The gold-standard protocol for characterizing nitrophenyl phosphate purity and degrad

Sources

Technical Guide: p-Nitrophenyl Phosphate (pNPP) vs. bis-p-Nitrophenyl Phosphate (bis-pNPP)

Executive Summary

For researchers in enzymology and drug development, distinguishing between p-Nitrophenyl Phosphate (pNPP) and bis-p-Nitrophenyl Phosphate (bis-pNPP) is critical for accurate assay design. While both substrates yield the same chromogenic reporter (p-nitrophenol), they interrogate fundamentally different enzyme classes.

-

pNPP is the gold-standard substrate for Phosphomonoesterases (e.g., Alkaline Phosphatase, Protein Tyrosine Phosphatases).

-

bis-pNPP is a specialized substrate for Phosphodiesterases (e.g., Nucleotide Pyrophosphatases/Phosphodiesterases like NPP1, Snake Venom PDE).

Misapplication of these substrates—specifically failing to account for the sequential hydrolysis of bis-pNPP—can lead to gross overestimation of enzymatic activity and false positives in inhibitor screening.

Quick Comparison Matrix

| Feature | p-Nitrophenyl Phosphate (pNPP) | bis-p-Nitrophenyl Phosphate (bis-pNPP) |

| CAS Number | 330-13-2 (Disodium hexahydrate: 4264-83-9) | 645-15-8 |

| Enzyme Target | Phosphomonoesterases (EC 3.1.3) | Phosphodiesterases (EC 3.1.4) |

| Bond Cleaved | Phosphate monoester | Phosphate diester |

| Reaction Product | p-Nitrophenol + Pi | p-Nitrophenol + p-Nitrophenyl Phosphate |

| Solubility | High (Water/Buffer) | Low/Moderate (Requires heating/sonication) |

| Primary Use | ELISA, ALP/Acid Phosphatase Assays | PDE Inhibitor Screening, Exonuclease Assays |

Part 1: Structural & Mechanistic Foundations

Chemical Architecture

The fundamental difference lies in the esterification of the phosphate group.

-

pNPP contains a single ester linkage between the phosphate and the p-nitrophenyl ring. It is highly polar and water-soluble.

-

bis-pNPP contains two ester linkages, connecting two p-nitrophenyl rings to a central phosphate. This diester structure mimics the backbone of nucleic acids (DNA/RNA), making it a surrogate substrate for nucleases and phosphodiesterases.

Hydrolysis Pathways

The chromogenic output for both substrates is p-nitrophenol (pNP) , which ionizes to the yellow p-nitrophenolate anion at alkaline pH (

However, the stoichiometry differs:

-

pNPP Hydrolysis: A simple 1:1 conversion.

-

bis-pNPP Hydrolysis: A sequential process. The initial cleavage releases one pNP molecule and generates pNPP as a byproduct. Crucially , if the reaction mixture contains any phosphomonoesterase activity (contaminant or intentional), the generated pNPP will be further hydrolyzed to release a second pNP molecule.

Visualization: Hydrolysis Mechanisms

The following diagram illustrates the divergent pathways and the "stepwise" risk associated with bis-pNPP.

Figure 1: Mechanistic pathway showing how bis-pNPP hydrolysis yields pNPP, which can be further degraded if monoesterases are present.

Part 2: Enzymatic Specificity & Kinetics

Enzyme Selectivity

-

Alkaline Phosphatase (ALP): primarily a monoesterase. While ALP exhibits some promiscuous diesterase activity, its

for bis-pNPP is significantly higher (lower affinity) than for pNPP. -

Phosphodiesterase I (PDE-I): Specifically targets the diester bond. It does not effectively hydrolyze the monoester pNPP.

The "Coupled Assay" Trap

When using bis-pNPP to assay PDE activity, researchers must ensure the buffer is free of ALP contaminants.

-

Scenario A (Pure PDE): 1 mole bis-pNPP

1 mole pNP + 1 mole pNPP. (Signal is proportional to PDE activity). -

Scenario B (PDE + ALP Contamination): 1 mole bis-pNPP

1 mole pNP + 1 mole pNPP-

Result: Signal is doubled, leading to kinetic errors if stoichiometry is assumed to be 1:1.

-

Part 3: Experimental Protocols

Protocol A: Standard Alkaline Phosphatase Assay (pNPP)

Target: Quantification of ALP levels in serum or cell lysates.

Reagents:

-

Substrate Buffer: 1.0 M Diethanolamine (DEA), 0.5 mM MgCl₂, pH 9.8.

-

Substrate Solution: 10 mM pNPP (dissolved in Substrate Buffer).

-

Stop Solution: 3.0 M NaOH.

Workflow:

-

Preparation: Equilibrate all reagents to 37°C.

-

Reaction: Add 10 µL of sample (enzyme) to a 96-well plate.

-

Initiation: Add 190 µL of 10 mM pNPP substrate solution.

-

Incubation: Incubate at 37°C for 15–30 minutes (protect from light).

-

Termination: Add 50 µL of 3.0 M NaOH to stop the reaction and maximize chromophore ionization.

-

Measurement: Read Absorbance at 405 nm (

). -

Calculation: Use the extinction coefficient of p-nitrophenol (

) to calculate Units/mL.

Protocol B: Phosphodiesterase Assay (bis-pNPP)

Target: Characterization of Snake Venom PDE or Nucleotide Pyrophosphatase (NPP).

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.9.

-

Substrate Stock: 5 mM bis-pNPP. Note: bis-pNPP dissolves slowly. Gentle heating (40°C) or sonication may be required. Do not boil.

-

Enzyme: Purified PDE (e.g., Crotalus adamanteus venom PDE).

Workflow:

-

Blanking: Prepare a "Substrate Blank" (Buffer + bis-pNPP) to correct for spontaneous non-enzymatic hydrolysis.

-

Reaction: Mix 80 µL Assay Buffer + 10 µL Enzyme.

-

Initiation: Add 10 µL of 5 mM bis-pNPP.

-

Kinetic Read: Measure

continuously for 10–20 minutes at 37°C.-

Why Kinetic? bis-pNPP hydrolysis rates are often slower; continuous monitoring ensures you capture the linear phase (

).

-

-

Validation: If absolute quantification is required, run a parallel standard curve using pure p-nitrophenol in the same buffer conditions.

Visualization: Assay Decision Logic

Figure 2: Decision tree for substrate selection based on enzyme class.

Part 4: Troubleshooting & Optimization

Solubility Challenges

-

Issue: bis-pNPP is significantly less soluble than pNPP.

-

Solution: Prepare bis-pNPP stock solutions in 50 mM Tris buffer rather than pure water. If turbidity persists, warm to 37–45°C. Avoid vortexing vigorously as this can cause foaming; use sonication instead.

Spontaneous Hydrolysis (Background Noise)

Both substrates are liable to spontaneous hydrolysis, particularly at high pH (>9.0) and high temperatures.[1]

-

Control: Always include a "No Enzyme" control.

-

Storage: Store stock solutions at -20°C in the dark. Discard if the solution turns yellow before use.

pH Dependence

-

pNPP: Optimal hydrolysis by ALP occurs at pH 9.8–10.5.

-

bis-pNPP: PDE optima vary. Snake venom PDE functions well at pH 8.9–9.0.

-

Note: The extinction coefficient of p-nitrophenol drops significantly below pH 8.0 (the pKa is ~7.15). If your enzyme requires acidic conditions (e.g., Acid Phosphatase), you must add NaOH (Stop Solution) to raise the pH > 10 before reading the absorbance.

References

-

National Institute of Standards and Technology (NIST). (2025). Bis(4-nitrophenyl)phosphoric acid (CAS 645-15-8).[2][3][4] NIST Chemistry WebBook.[4] Retrieved from [Link]

-

Heo, Y., et al. (2022).[5] Structural and functional identification of the uncharacterized metallo-β-lactamase superfamily protein TW9814 as a phosphodiesterase. ResearchGate. Retrieved from [Link]

- Coleman, J. E. (1992). Structure and Mechanism of Alkaline Phosphatase. Annual Review of Biophysics and Biomolecular Structure.

- Razzell, W. E., & Khorana, H. G. (1959). Studies on Polynucleotides: III. Enzymatic Degradation. Substrate Specificity and Properties of Snake Venom Phosphodiesterase. Journal of Biological Chemistry.

Sources

Methodological & Application

Kinetic Analysis of Snake Venom Phosphodiesterase (SV-PDE) Using bis-p-nitrophenyl Phosphate (bis-pNPP)

Abstract & Scope

Snake Venom Phosphodiesterase (SV-PDE, EC 3.1.4.1), primarily isolated from Crotalus adamanteus (Eastern Diamondback Rattlesnake) or Bothrops species, is a critical exonuclease used in nucleic acid sequencing and toxinology. It sequentially removes nucleotides from the 3'-hydroxyl end of oligonucleotides.[1][2]

This application note details a robust, self-validating protocol for the kinetic characterization of SV-PDE using the synthetic chromogenic substrate bis-p-nitrophenyl phosphate (bis-pNPP) . Unlike natural nucleic acid substrates, bis-pNPP allows for direct, continuous spectrophotometric monitoring of enzyme velocity (

Scientific Principle

Mechanism of Action

SV-PDE acts as a phosphodiesterase, cleaving phosphodiester bonds. When bis-pNPP is used as the substrate, SV-PDE hydrolyzes one ester bond, releasing p-nitrophenol (pNP) and p-nitrophenyl phosphate (pNPP) .

While pNPP can be further degraded by phosphomonoesterases (like Alkaline Phosphatase), SV-PDE specifically targets the diester bond. The reaction is monitored by the release of pNP, which acts as a pH-dependent chromophore.

The Chromogenic Switch

The detection relies on the ionization of p-nitrophenol.[1]

-

Acidic/Neutral pH: pNP is protonated (colorless).[1]

-

Alkaline pH (> 8.0): pNP exists as the p-nitrophenolate anion , which exhibits an intense yellow color with maximal absorbance (

) at 405 nm .[1][3]

Critical Experimental Constraint: The assay must be conducted at an alkaline pH (typically 8.8–9.0). This serves two purposes:

-

It matches the catalytic optimum of SV-PDE.[1]

-

It ensures the product (pNP) is fully ionized for maximal signal detection.[1]

Figure 1: Hydrolysis of bis-pNPP by Snake Venom Phosphodiesterase. The release of p-nitrophenol is the measured kinetic event.

Materials & Reagents

Buffer Systems

-

Assay Buffer (10X): 1.0 M Tris-HCl, 150 mM

, pH 8.9 at 25°C.-

Why Magnesium? SV-PDE is a metalloenzyme requiring divalent cations (

or

-

-

Dilution Buffer: 100 mM Tris-HCl, pH 8.9, 0.1% BSA (Bovine Serum Albumin).

-

Why BSA? Prevents the enzyme from adhering to plasticware at low concentrations.[1]

-

Substrate Preparation[1]

-

bis-pNPP Stock (10 mM): Dissolve bis-p-nitrophenyl phosphate sodium salt (Sigma N3002) in Assay Buffer.

-

Stability Note: Prepare fresh daily. Bis-pNPP can undergo slow spontaneous hydrolysis if stored in alkaline buffer for prolonged periods.[1]

-

Enzyme[1][4]

-

SV-PDE Stock: Crotalus adamanteus venom PDE (Type I).[1] Reconstitute lyophilized powder in 50% glycerol/buffer to ~50 units/mL and store at -20°C.

Experimental Protocol

Optimization: Enzyme Linearity (Pre-Test)

Before kinetic analysis, determine the enzyme concentration that yields a linear velocity for at least 10 minutes.[1]

-

Prepare a dilution series of SV-PDE (0.01 to 1.0 Units/mL).[1]

-

Incubate with 1 mM bis-pNPP.[1]

-

Measure

every 30 seconds.[1] -

Selection Criteria: Choose the enzyme concentration where the slope (

) is linear and

Kinetic Assay (Michaelis-Menten)

This protocol uses a 96-well microplate format for high throughput.[1]

Step-by-Step Workflow:

-

Plate Setup: Design the plate to include:

-

Substrate Gradient: Prepare 8 concentrations of bis-pNPP ranging from 0.05 mM to 5.0 mM (final concentration).

-

Reaction Initiation:

-

Add 100 µL of diluted bis-pNPP to wells.

-

Add 100 µL of Assay Buffer (1X) containing the optimized SV-PDE concentration.[1]

-

Total Volume: 200 µL.

-

-

Detection: Immediately place in a plate reader pre-heated to 37°C.

-

Kinetic Read: Measure Absorbance at 405 nm (

) every 20 seconds for 15 minutes.

Figure 2: Kinetic Assay Workflow for SV-PDE.

Data Analysis & Calculations

Extinction Coefficient ( )

To convert Absorbance (

-

Pathlength (

): In a standard 96-well plate with 200 µL volume, -

Molar Extinction Coefficient (

): For p-nitrophenol at pH > 8.8,

Calculating Velocity ( )

-

Plot

vs. Time (min) for each substrate concentration.[1] -

Calculate the slope (

) of the linear portion.[1] -

Convert slope to velocity (

):

Determining Kinetic Constants

Fit the

| Parameter | Definition | Typical Value (C. adamanteus) |

| Substrate affinity | 0.5 – 1.5 mM | |

| Max catalytic rate | Dependent on enzyme purity | |

| Turnover number |

Troubleshooting & Validation (Self-Validating System)

| Issue | Probable Cause | Corrective Action |

| High Background ( | Spontaneous hydrolysis of bis-pNPP. | Prepare substrate fresh.[1][4] Keep stock on ice. Ensure pH is not > 9.[1]5. |

| Non-linear Kinetics | Substrate depletion or product inhibition.[1] | Reduce enzyme concentration.[1] Use only the first 2-3 minutes for slope calculation. |

| No Activity | Lack of Cofactor ( | Ensure |

| Variable Replicates | Pipetting error or temperature drift.[1] | Use a multi-channel pipette.[1] Pre-warm plate reader to 37°C. |

Validation Check:

Run a Z-factor test if using this for High-Throughput Screening (HTS). A Z-factor

References

-

Razzell, W. E., & Khorana, H. G. (1959). Studies on Polynucleotides: III.[1] Enzymatic degradation.[1][5] Substrate specificity and properties of snake venom phosphodiesterase. Journal of Biological Chemistry, 234(8), 2105-2113.

-

Sigma-Aldrich. Phosphodiesterase I from Crotalus adamanteus venom Product Information.[1]

-

BenchChem. Molar Extinction Coefficient of p-Nitrophenyl Phosphate (pNPP) in Alkaline Buffer.

-

Pan, Y. et al. (2023). The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions.[1] eLife, 12:e83966.[1]

-

New England Biolabs. p-Nitrophenyl Phosphate (pNPP) Assay Protocol.

Sources

Navigating Phosphatase Activity: A Detailed Guide to Continuous vs. Endpoint Assays Using bis-p-Nitrophenyl Phosphate

Introduction: The Central Role of Phosphatases and the Utility of bis-pNPP

Phosphatases, enzymes that catalyze the hydrolysis of phosphate monoesters, are fundamental regulators of a vast array of cellular processes, from signal transduction to cell cycle control.[1] Their dysregulation is a hallmark of numerous diseases, making them critical targets for therapeutic intervention.[1] The study of these enzymes and the screening for their inhibitors necessitate robust and reliable assay methodologies. A widely used tool in this endeavor is the chromogenic substrate, bis-p-nitrophenyl phosphate (bis-pNPP).

This application note provides a comprehensive guide to two principal methodologies for measuring phosphatase activity using bis-pNPP: continuous and endpoint assays. We will delve into the biochemical principles underpinning each method, offer a comparative analysis to guide your experimental design, and provide detailed, field-proven protocols for their successful implementation.

The Principle of the Assay: Visualizing Enzyme Activity

The utility of bis-pNPP as a phosphatase substrate lies in its straightforward colorimetric detection.[2] In the presence of a phosphatase, bis-pNPP is hydrolyzed, yielding p-nitrophenol (pNP).[1] Under alkaline conditions, pNP is deprotonated to the p-nitrophenolate ion, a vibrant yellow compound with a maximum absorbance at 405 nm.[1][3] The intensity of this yellow color is directly proportional to the amount of pNP produced, and consequently, to the phosphatase activity in the sample.[1] This simple yet elegant principle forms the basis for both continuous and endpoint assay formats.

A Tale of Two Methods: Continuous vs. Endpoint Assays

The fundamental distinction between continuous and endpoint assays lies in how the enzymatic reaction is monitored.

Endpoint Assays: A Snapshot in Time

Endpoint assays measure the cumulative enzymatic activity at a single, predetermined time point.[4][5] The reaction is allowed to proceed for a specific duration, after which a "stop solution," typically a strong base like sodium hydroxide (NaOH), is added to halt the enzymatic activity and maximize the color development of the pNP product.[3][6]

-

Advantages: Simplicity, cost-effectiveness, and high-throughput scalability make endpoint assays ideal for initial screening of large compound libraries.[4][5]

-

Disadvantages: This method provides a single data point, which can be misleading if the reaction rate is not linear over the chosen time course.[7] It may fail to detect time-dependent inhibition, a crucial parameter in drug discovery.[4]

Continuous Assays: The Full Story

In contrast, continuous (or kinetic) assays monitor the progress of the reaction in real-time by taking multiple absorbance readings over a period.[4][7] This generates a progress curve, and the initial rate of the reaction (the slope of the linear portion of the curve) is used to determine enzyme activity.[7][8]

-

Advantages: Continuous assays provide a more accurate determination of the initial reaction velocity and can reveal important mechanistic details, such as time-dependent inhibition or substrate inhibition.[4][8] They offer a wider dynamic range for quantitative studies.[3]

-

Disadvantages: These assays can be more labor-intensive and may require specialized instrumentation capable of repeated measurements at specific time intervals.[7]

Comparative Analysis: Choosing the Right Tool for the Job

The decision to employ a continuous or endpoint assay hinges on the specific research question and the stage of the drug discovery process.

| Feature | Endpoint Assay | Continuous Assay |

| Principle | Measures total product formation at a single, fixed time point.[4] | Monitors product formation in real-time, measuring the initial reaction rate.[4] |

| Data Output | A single absorbance value representing cumulative activity. | A series of absorbance values over time (progress curve). |

| Throughput | High, suitable for large-scale screening.[4] | Lower, more suited for detailed kinetic analysis. |

| Information | Provides a measure of overall enzyme activity. | Reveals initial velocity, time-dependent effects, and other kinetic parameters.[4][8] |

| Linearity | Assumes linearity over the entire incubation period, which may not always be the case.[7] | Directly measures the initial linear rate, providing a more accurate assessment.[8] |

| Applications | High-throughput screening (HTS), initial inhibitor profiling.[4] | Lead optimization, mechanistic studies, kinetic parameter (Km, Vmax) determination.[4] |

Visualizing the Workflow

The following diagrams illustrate the fundamental differences in the experimental workflows for endpoint and continuous assays.

Figure 1. Workflow for an endpoint phosphatase assay.

Figure 2. Workflow for a continuous phosphatase assay.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized for your specific enzyme and experimental conditions.

Protocol 1: Endpoint Assay for Phosphatase Activity

This protocol is designed for a 96-well plate format.

Materials:

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the phosphatase being studied (e.g., Tris-HCl for alkaline phosphatases, Sodium Acetate for acid phosphatases).[9][10]

-

bis-p-Nitrophenyl Phosphate (bis-pNPP) Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in the appropriate solvent (e.g., water or DMSO) and store at -20°C, protected from light.[11]

-

Enzyme Solution: Prepare serial dilutions of the phosphatase in Assay Buffer.

-

Stop Solution: 2 N Sodium Hydroxide (NaOH).[6]

-

96-well clear, flat-bottom microplate. [9]

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Reagent Preparation:

-

Prepare the working bis-pNPP substrate solution by diluting the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of the enzyme's Km value.[12]

-

Allow all reagents to equilibrate to the reaction temperature (e.g., room temperature or 37°C).[9]

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to the "Blank" wells (no enzyme).

-

Add 50 µL of each enzyme dilution to the "Sample" wells in triplicate.[1]

-

-

Initiate the Reaction:

-

Add 50 µL of the working bis-pNPP substrate solution to all wells (including Blanks) to start the reaction.[9] The total reaction volume will be 100 µL.

-

-

Incubation:

-

Stop the Reaction:

-

Add 50 µL of Stop Solution to each well to terminate the reaction.[9]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the average absorbance of the Blank wells from the absorbance of all Sample wells.

-

The phosphatase activity can be calculated using the Beer-Lambert law (A = εbc), where A is the background-corrected absorbance, ε is the molar extinction coefficient of pNP (1.78 x 10^4 M⁻¹cm⁻¹), b is the path length, and c is the concentration of pNP produced.[9]

-

Protocol 2: Continuous Assay for Phosphatase Activity

This protocol is also designed for a 96-well plate format and requires a microplate reader with kinetic capabilities.

Materials:

-

Same as for the Endpoint Assay, excluding the Stop Solution.

-

Microplate reader with kinetic reading capabilities at 405 nm.

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the Endpoint Assay protocol.

-

-

Assay Setup:

-

Set up the microplate reader to take absorbance readings at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).[9]

-

Add 50 µL of Assay Buffer to the "Blank" wells.

-

Add 50 µL of each enzyme dilution to the "Sample" wells in triplicate.

-

-

Initiate the Reaction:

-

Add 50 µL of the working bis-pNPP substrate solution to all wells.

-

Immediately place the plate in the microplate reader and begin data acquisition.

-

-

Data Acquisition:

-

The plate reader will automatically record the absorbance at 405 nm at the specified time intervals.

-

-

Data Analysis:

-

For each sample, plot absorbance versus time to generate a progress curve.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the progress curve.

-

Subtract the rate of the Blank wells from the rates of the Sample wells.

-

The rate of pNP production can be calculated from V₀ using the Beer-Lambert law.

-

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| High Background Signal | Substrate degradation. The bis-pNPP solution should be colorless. | Prepare fresh substrate solution. Store stock solutions protected from light at -20°C.[3] |

| Contaminated reagents. | Use fresh, high-purity reagents and sterile technique. | |

| Low Signal or No Activity | Inactive enzyme. | Ensure proper enzyme storage and handling. Verify enzyme activity with a positive control. |

| Suboptimal assay conditions (pH, temperature). | Optimize the assay buffer pH and reaction temperature for your specific enzyme.[3] | |

| Presence of inhibitors in the sample. | Purify the enzyme sample or include appropriate controls to test for inhibition. | |

| High Variability Between Replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes.[3] |

| Inconsistent incubation times (endpoint assay). | Use a multichannel pipette to add the stop solution to all wells as simultaneously as possible.[3] | |

| Temperature fluctuations across the plate. | Ensure uniform temperature during incubation.[3] |

Conclusion: A Strategic Approach to Phosphatase Research

Both continuous and endpoint assays using bis-pNPP are powerful tools for the investigation of phosphatase activity. The endpoint assay offers a simple and high-throughput method for initial screening, while the continuous assay provides a more detailed and accurate picture of enzyme kinetics, which is invaluable for lead optimization and mechanistic studies. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to select the most appropriate assay for their scientific objectives, ultimately accelerating their research and drug development efforts.

References

- ScienCell Research Laboratories.

- Benchchem.

- Acid Phosph

- Sigma-Aldrich.

- AssayQuant. Continuous vs.

- Biology Discussion. Difference between Continuous Assays and End Point Assays.

- Abcam. Alkaline Phosphatase Assay Kit (Colorimetric) / pNPP assay (ab83369).

- AssayQuant.

- lime course of BIS-PNPP and PNPP hydrolysis by alkaline phosphatase trom osseous pl

- Patsnap Synapse. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each.

- Benchchem. Revolutionizing ELISA: A Comparative Analysis of pNPP Kinetic and Endpoint Assays.

- PMC. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems.

- Interchim. pNPP Tablets & Powder.

- NEB.

- Wikipedia.

- ResearchGate.

- AMSBIO.

- 3H Biomedical.

- PMC. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study.

- Sigma-Aldrich.

- BioAssay Systems.

- pNPP Phosph

- Biocompare. pNPP.

- NIH.

- Novus Biologicals.

- MDPI. Cr-MOF-Based Electrochemical Sensor for the Detection of P-Nitrophenol.

- Atlas Medical. Alkaline phosphatase p-Nitrophenylphosphate. Kinetic.

- PMC.

- PubMed.

- MDPI. Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals.

- PMC.

- CliniSciences. p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR)

- MDPI.

- Fisher Scientific.

- ResearchGate. The concentration of p-nitrophenol was measured for 1 min to determine....

- Sigma-Aldrich. Bis(4-nitrophenyl)

- ResearchGate. (PDF) Selective and Colorimetric Detection of p-Nitrophenol Based on Inverse Opal Polymeric Photonic Crystals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assayquant.com [assayquant.com]

- 5. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]

- 6. interchim.fr [interchim.fr]

- 7. biologydiscussion.com [biologydiscussion.com]

- 8. assayquant.com [assayquant.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. sciencellonline.com [sciencellonline.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization of Bis(4-nitrophenyl)phosphoric Acid Calcium Salt

Executive Summary

Bis(4-nitrophenyl)phosphate (BNPP) is a potent inhibitor of carboxylesterases and a substrate for nucleotide pyrophosphatases/phosphodiesterases (PDE I). While the sodium salt is water-soluble, the calcium salt is frequently supplied due to its superior solid-state stability and non-hygroscopic nature. However, the calcium salt exhibits extremely low aqueous solubility due to high lattice energy and the formation of insoluble calcium-phosphate complexes.

This guide provides three validated protocols to solubilize BNPP Calcium Salt for biological assays, prioritizing the maintenance of the phosphodiester bond integrity.

Module 1: Critical Solubility Parameters

Before attempting solubilization, review the physicochemical constraints. The primary failure mode in BNPP preparation is accidental hydrolysis, indicated by a yellow discoloration (release of p-nitrophenol).

| Parameter | Specification | Notes |

| Compound | Bis(4-nitrophenyl)phosphate, Calcium Salt | Hydrophobic cation-anion lattice.[1][2] |

| Solubility (Water) | < 0.1 mg/mL (Ambient) | Practically insoluble without modification. |

| Solubility (DMSO) | ~100 mg/mL (Free Acid/Na-Salt) | Calcium salt is sparingly soluble; requires sonication. |

| Stability pH Range | 4.0 – 7.5 | Avoid alkaline pH (>8.0) during heating; causes rapid hydrolysis. |

| Degradation Indicator | Yellow Coloration | Absorbance at 405 nm indicates release of p-nitrophenol.[3][4][5] |

Module 2: Solubilization Protocols

Method A: Cation Exchange (The "Gold Standard")

Best for: Critical enzymatic assays where free Calcium or chelators (EDTA) interfere with downstream activity.

This method permanently converts the insoluble Calcium salt into the highly soluble Sodium salt using a resin exchange.

Materials:

-

Dowex® 50W-X8 (Na+ form) or Amberlite® IR-120 (Na+ form).

-

Ultrapure water.

-

0.22 µm syringe filter.

Protocol:

-

Resin Preparation: Wash 2 g of cation exchange resin with 20 mL ultrapure water to remove storage preservatives.

-

Slurry Formation: Suspend 100 mg of BNPP Calcium Salt in 10 mL of water. It will appear as a cloudy white suspension.[6]

-

Exchange Reaction: Add the washed resin to the BNPP suspension. Stir gently at room temperature for 30–60 minutes.

-

Mechanism:

-

Observation: The cloudy supernatant will clear as the soluble Na-salt forms.

-

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove the resin and any unreacted solids.

-

Quantification: Measure absorbance at 290 nm (BNPP

) to determine precise concentration, or lyophilize to obtain solid Sodium-BNPP.

Figure 1: Workflow for converting insoluble BNPP Ca-salt to soluble Na-salt using cation exchange resin.

Method B: The Chelation Strategy (The "Buffer" Method)

Best for: Assays where the enzyme is NOT dependent on Calcium or Magnesium.

If your downstream application can tolerate EDTA, this is the fastest method. EDTA sequesters the calcium, breaking the lattice energy.

Protocol:

-

Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM EDTA .

-

Add BNPP Calcium Salt to the buffer (up to 5 mM final concentration).

-

Sonicate in a water bath at ambient temperature for 10–15 minutes.

-

Critical Check: Ensure the solution is clear. If slight turbidity remains, warm gently to 37°C (do not exceed 40°C).

Warning: Do not use this method if you are studying Calcium-dependent phosphodiesterases (e.g., PDE1), as the EDTA will inhibit the enzyme.

Method C: DMSO Co-Solvent (The "High Concentration" Stock)

Best for: High-throughput screening (HTS) where small volumes of stock are added to aqueous buffers.

Protocol:

-

Dissolve BNPP Calcium Salt in anhydrous DMSO to a concentration of 10–20 mM.

-

Note: It may require vigorous vortexing or mild sonication.

-

-

Dilute this stock at least 1:100 into the assay buffer (final DMSO < 1%).

-

Precipitation Risk: Upon dilution into aqueous buffer, micro-precipitation may occur. Rapid mixing is essential.

Module 3: Troubleshooting & FAQs

Q1: My BNPP solution turned yellow during preparation. Is it still usable?

Answer: No. A yellow color indicates the presence of p-nitrophenol (or the p-nitrophenolate anion), which is the cleavage product of BNPP. This means the phosphodiester bond has hydrolyzed.

-

Cause: Exposure to alkaline pH (>8.5) or excessive heat (>50°C) during solubilization.

-

Solution: Discard and prepare fresh. Maintain pH < 7.5 and keep temperatures below 40°C.

Q2: Can I use heat to dissolve the Calcium salt?

Answer: Only with extreme caution. While heat increases solubility, BNPP is an ester. Heating neutral or alkaline solutions of BNPP accelerates hydrolysis significantly. If you must use heat, do not exceed 40°C and ensure the solvent is slightly acidic (pH 5–6) rather than alkaline.

Q3: Why not just use acid to dissolve it?

Answer: While calcium salts dissolve in acid (protonating the phosphate), strong acids will hydrolyze the ester bonds. You can use a mild buffer (pH 5.0 Acetate), but Method A (Cation Exchange) is safer for compound integrity.

Q4: I am studying PDE I. Which method should I use?

Answer: Use Method A (Cation Exchange) .

PDE I (Nucleotide Pyrophosphatase) often requires divalent cations (

-

Method B (EDTA) will strip the metal cofactors from your enzyme, killing activity.

-

Method A provides the substrate as a sodium salt, allowing you to add controlled amounts of

or

References

-

Sigma-Aldrich. Product Information: Bis(4-nitrophenyl) phosphate sodium salt (conversion reference).Link

-

Kelly, S.J., & Butler, L.G. (1975).[7] "Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase."[7] Biochemistry, 14(22), 4983-4988.[7] (Establishes hydrolysis parameters and stability). Link

-

Bartlett, G.R. (1959). "Phosphorus assay in column chromatography." Journal of Biological Chemistry, 234, 466-468. (Foundational phosphate solubility/exchange protocols). Link

-

Santa Cruz Biotechnology. Bis(4-nitrophenyl)phosphate, sodium salt Product Data.[8] (Confirming Na-salt as the preferred soluble form). Link

Sources

- 1. BIS(4-NITROPHENYL)PHOSPHORIC ACID CALCIUM SALT in India - Chemicalbook.in [chemicalbook.in]

- 2. bio.umass.edu [bio.umass.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Bis(4-nitrophenyl)phosphate, sodium salt | CAS 4043-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Support Center: Maximizing the Shelf Life and Performance of bis-pNPP Calcium Salt

Welcome to the technical support center for bis(p-nitrophenyl) phosphate (bis-pNPP) calcium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting for this critical reagent. By understanding the chemical properties and potential pitfalls, you can ensure the integrity of your experiments and the reproducibility of your results.

I. Core Principles of bis-pNPP Calcium Salt Stability

bis-pNPP is a chromogenic substrate used in the determination of phosphodiesterase activity. The enzymatic hydrolysis of bis-pNPP yields p-nitrophenol, which, under alkaline conditions, produces a distinct yellow color that can be quantified spectrophotometrically at 405 nm. The stability of bis-pNPP is paramount for accurate and reliable assay results. Degradation of the substrate can lead to high background signals and compromise the integrity of your data.

The primary factors influencing the stability of bis-pNPP calcium salt are temperature, light, moisture, and pH. As a phosphate ester, it is susceptible to spontaneous hydrolysis, a process that is accelerated by suboptimal storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the storage and use of bis-pNPP calcium salt.

Storage and Handling

Q1: What are the ideal storage conditions for solid bis-pNPP calcium salt?

A1: To maximize the shelf life of solid bis-pNPP calcium salt, it should be stored in a tightly sealed container at -20°C for long-term storage . For short-term storage, 2-8°C is acceptable. The compound is sensitive to light and moisture. Therefore, it is crucial to store it in a dark and dry environment.[1][2] The hygroscopic nature of phosphate salts means that exposure to humidity can lead to clumping and degradation.

Q2: I received the product at ambient temperature. Is it still viable?

A2: While long-term storage at elevated temperatures is not recommended, short-term exposure to ambient temperatures during shipping generally does not compromise the quality of the solid compound. However, upon receipt, it should be immediately transferred to the recommended storage conditions.

Q3: How should I prepare and store bis-pNPP solutions?

A3: Due to the susceptibility of bis-pNPP to hydrolysis in aqueous solutions, it is highly recommended to prepare solutions fresh before each experiment.[2][3][4] If a stock solution must be prepared, it should be dissolved in an appropriate buffer, aliquoted into single-use volumes, and stored at -20°C or -80°C for no longer than one year .[2] Avoid repeated freeze-thaw cycles, as this will accelerate degradation.

Recommended Solution Storage Durations

| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |

|---|---|---|---|

| Stock Solution | -20°C | Up to 1 year (in aliquots) | Avoid freeze-thaw cycles. Protect from light. |

| Working Solution | Room Temperature / 37°C | Prepare fresh for each use | Prone to rapid degradation. |

Q4: What is the best way to handle the solid powder to avoid contamination and degradation?

A4: Before opening the container, allow it to equilibrate to room temperature to prevent condensation from forming on the powder. Use clean, dry spatulas and weigh out the desired amount in a low-humidity environment if possible. Reseal the container tightly immediately after use and return it to the correct storage temperature.

Experimental Troubleshooting

Q5: My assay has a high background signal. What could be the cause?

A5: High background is a common issue and can often be traced back to the degradation of the bis-pNPP substrate.

-

Substrate Degradation: Spontaneous hydrolysis of bis-pNPP will produce p-nitrophenol, leading to a yellow color in the solution even before the addition of the enzyme. Always use freshly prepared substrate solutions. If using a stock solution, test it for auto-hydrolysis by incubating it under assay conditions without the enzyme.

-

Contaminated Reagents: Ensure all buffers and water used are of high purity and free from any phosphatase or phosphodiesterase activity.[5]

-

Improper Washing Steps: In ELISA-based assays, insufficient washing can leave behind unbound enzyme conjugates, leading to a high background. Increase the number and rigor of washing steps.[5]

Q6: I am observing low or no signal in my assay. What should I check?

A6: A weak or absent signal can be due to several factors:

-

Inactive Enzyme: Verify the activity of your enzyme with a known positive control.

-

Incorrect Buffer pH: Phosphodiesterases have optimal pH ranges for their activity. Ensure your assay buffer is at the correct pH to support enzyme function.

-

Presence of Inhibitors: Some reagents, such as high concentrations of phosphate or certain metal ions, can inhibit enzyme activity. Review the composition of all your solutions.

Q7: The results of my assay are not reproducible. What could be the reason?

A7: Lack of reproducibility can be frustrating. Consider these potential causes:

-

Inconsistent Substrate Preparation: As bis-pNPP solutions are prone to degradation, variations in the time between preparation and use can lead to inconsistent results. Standardize your workflow to prepare the substrate solution at the same point in your experimental timeline.

-

Temperature Fluctuations: Ensure all incubation steps are performed at a consistent and controlled temperature.

-

Pipetting Errors: Inaccurate pipetting of enzymes, substrates, or samples can lead to significant variability. Calibrate your pipettes regularly.

Experimental Protocols

Protocol for Preparation of a bis-pNPP Stock Solution

-

Allow the solid bis-pNPP calcium salt to equilibrate to room temperature before opening.

-

Weigh out the desired amount of bis-pNPP powder.

-

Dissolve the powder in a suitable buffer (e.g., Tris-HCl or HEPES) to the desired stock concentration. Gentle vortexing or sonication can aid in dissolution.

-

Once fully dissolved, immediately aliquot the stock solution into single-use, light-protecting tubes.

-

Store the aliquots at -20°C or -80°C.

General Phosphodiesterase Activity Assay Workflow

Caption: General workflow for a phosphodiesterase activity assay using bis-pNPP.

Understanding the Degradation Pathway

The primary degradation pathway for bis-pNPP is hydrolysis, which can be either spontaneous or enzyme-catalyzed. This process involves the cleavage of the phosphate ester bond.

Caption: Spontaneous hydrolysis of bis-pNPP leads to the formation of p-nitrophenol.

By adhering to these guidelines, you can significantly extend the shelf life of your bis-pNPP calcium salt and ensure the reliability and accuracy of your experimental data. For any further questions or specific application support, please do not hesitate to contact our technical support team.

References

-

PubChem. (n.d.). Bis(p-nitrophenyl) phosphate. Retrieved from [Link]

-

SLS. (n.d.). Bis(p-nitrophenyl) phosphate s | N3002-100MG | SIGMA-ALDRICH. Retrieved from [Link]

-

PubChem. (n.d.). Bis(4-nitrophenyl)phosphoric acid calcium salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of pH on the phosphodiesterase activity toward bis-pNPP and.... Retrieved from [Link]

-

PubMed. (1986). An investigation of the theoretical background for the stability of the calcium-phosphate salts and their mutual conversion in aqueous solutions. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). pNPP Tablets. Retrieved from [Link]

-

ResearchGate. (n.d.). lime course of BIS-PNPP and PNPP hydrolysis by alkaline phosphatase trom osseous plate. Retrieved from [Link]

-

Interchim. (n.d.). pNPP Tablets & Powder. Retrieved from [Link]

-

Nexizo.ai. (n.d.). Buy Methanol at best prices in India. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Regulation of alkaline phosphatase: Implications for calcium pyrophosphate dihydrate crystal dissolution and other alkaline phosphatase functions. Retrieved from [Link]

Sources

identifying interfering substances in bis(4-nitrophenyl)phosphate hydrolysis

Technical Support Center: Bis(4-nitrophenyl)phosphate (BNPP) Hydrolysis

Executive Summary: The Assay Principle

Before troubleshooting, we must establish the ground truth of the reaction. Bis(4-nitrophenyl)phosphate (BNPP) is a chromogenic substrate used primarily to assay Phosphodiesterases (PDEs) and Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs) .

The Mechanism:

The Detection: The reporter molecule is p-nitrophenol (pNP) .[1]

-

Acidic/Neutral pH: pNP is protonated (colorless/pale).

. -

Alkaline pH (> 8.0): pNP is ionized to the p-nitrophenolate anion (bright yellow).[2]

.[3][4]

Critical Distinction: Unlike p-nitrophenyl phosphate (pNPP), which releases phosphate and pNP, BNPP releases a phosphodiester (pNPP) and pNP. If your sample contains contaminating phosphatases, they will hydrolyze the product (pNPP), doubling your signal artificially.

Diagnostic Logic Tree

Use this logic flow to identify where your interference is originating.

Caption: Diagnostic workflow for isolating chemical vs. optical interference in BNPP assays.

Module 1: Chemical Interference (The "False Signal")

These substances chemically alter the reaction rate or mimic the enzyme, leading to data artifacts.

A. Albumin (BSA/HSA) Pseudo-Esterase Activity

The Issue: Albumin is often used as a stabilizer. However, Albumin (specifically Human Serum Albumin, HSA) possesses "pseudo-esterase" activity.[5][6][7] It can react with p-nitrophenyl esters, leading to the acetylation/phosphorylation of Tyr-411. This releases pNP even without the specific PDE enzyme.

-

Symptom: High background in "No Enzyme" controls containing BSA.

-

Mechanism: Nucleophilic attack by Tyr-411 on the substrate.[6]

-

Solution:

-

Replace BSA with heat-inactivated detergent (e.g., 0.01% Triton X-100) or Prionex if possible.

-

Always run a "Vehicle + Substrate" control.

-

B. Trace Metals (Cu, Mn, Zn)

The Issue: BNPP is susceptible to metal-catalyzed hydrolysis. Copper(II) and Manganese(III) complexes can catalyze the cleavage of the phosphodiester bond 1000-fold faster than spontaneous hydrolysis.

-

Symptom: Buffer turns yellow over time without enzyme.

-

Solution: Add 0.1 - 1.0 mM EDTA to your assay buffer to chelate trace metals, provided your specific PDE is not metal-dependent (Note: Many PDEs are Mg2+ dependent; use EGTA if selectivity is needed, or balance EDTA carefully).

C. Contaminating Phosphatases

The Issue: If your sample is a crude lysate, Phosphatases (Alkaline/Acid) will attack the product of the BNPP reaction (pNPP), releasing a second mole of pNP.

-

Symptom: Calculated activity is exactly 2x higher than expected, or kinetics are non-linear (lag phase).

-

Solution: Add Phosphatase Inhibitor Cocktails (e.g., Sodium Orthovanadate, NaF) that do not inhibit your target PDE.

Module 2: Optical & pH Interference (The "Hidden Signal")

A. The pH Trap (Most Common Error)

The Issue: The extinction coefficient (

-

Fact: At pH 5.0,

. At pH 10.0, -

Scenario: You screen a drug that is an acidic salt (e.g., HCl salt). You add the "Stop Solution" (usually NaOH), but the drug buffers the pH down to 7.0.

-

Result: The well looks clear.[1] You think the drug inhibited the enzyme. False Positive Inhibition.

-

Validation: Check the pH of the final well. It must be >8.5.[3]

B. Intrinsic Absorbance (Inner Filter Effect)

The Issue: Many library compounds (flavonoids, curcumin, doxorubicin) are yellow/orange and absorb at 405 nm.

-

Symptom: High baseline absorbance at Time 0.

-

Solution: Kinetic Assay Mode. Measure the slope (change in OD over time) rather than the endpoint. The static color of the compound cancels out.

Validated Protocols

Protocol A: The "Spike Recovery" Test

Use this to confirm if a test compound is interfering optically.

-

Prepare Wells:

-

Control: Assay Buffer + p-Nitrophenol standard (e.g., 50 µM final).

-

Test: Assay Buffer + Test Compound (at screening conc.) + p-Nitrophenol standard (50 µM).

-

-

Add Stop Solution: Add the standard NaOH stop solution to both.

-

Measure: OD at 405 nm.

-

Calculate Recovery:

-

Interpretation:

-

85-115%: No interference.

-

< 85%: Optical quenching or pH interference (Compound is acidic).

-

> 115%: Compound absorbs at 405 nm (Additive interference).

-

Protocol B: Standard BNPP Assay (Interference-Resistant)

| Component | Volume (µL) | Concentration (Final) | Notes |

| Assay Buffer | 140 | 50 mM Tris, pH 8.0 | Include 5 mM MgCl2 if PDE requires it. |

| Test Compound | 10 | Varied | Dissolved in DMSO (Final DMSO < 2%). |

| Enzyme (PDE) | 25 | Optimized | Titrate to ensure linear velocity. |

| Substrate (BNPP) | 25 | 1 mM | Initiate reaction with this. |

| Incubation | - | - | 37°C for 30-60 mins. |

| Stop Solution | 50 | 1-3 N NaOH | CRITICAL: High concentration ensures pH > 10. |

Frequently Asked Questions (FAQ)

Q: My "No Enzyme" blank is turning yellow over time. Why? A: This is likely spontaneous hydrolysis. BNPP is an ester; it is not indefinitely stable in water, especially at pH > 8.0 or high temperatures.

-

Fix: Prepare BNPP fresh daily. Keep the stock on ice. If using a kinetic read at 37°C, subtract the "No Enzyme" slope from your sample slope.

Q: Can I use SDS to stop the reaction? A: SDS will stop the enzyme, but it will not maximize the signal. You need a high pH to ionize the p-nitrophenol product. If you use SDS, you must also add a base (like Tris-base or NaOH) to visualize the result.

Q: I am screening plant extracts. Everything looks like an inhibitor. Is this real? A: Likely not. Plant extracts are rich in polyphenols (tannins) which precipitate proteins non-specifically, and flavonoids which absorb at 405 nm.

-

Fix: Use the Spike Recovery Protocol (Protocol A) to rule out optical interference. Use BSA (0.1%) in the buffer to soak up non-specific tannins (if BSA doesn't interfere with your specific PDE).

Q: What is the exact extinction coefficient I should use? A: For p-nitrophenol at pH > 9.0 (pathlength corrected to 1 cm): 18,000 M⁻¹cm⁻¹ .

-

Note: In a 96-well plate, the pathlength is usually ~0.6 cm (for 200 µL). You must calculate a standard curve on your plate reader to get the conversion factor (OD to µmol).

References

-

Pseudo-esterase Activity of Albumin

-

Lockridge, O., et al. (2009). Pseudo-esterase Activity of Human Albumin: Slow Turnover on Tyrosine 411. PMC Biophysics.

-

-

p-Nitrophenol pH Dependence

-

Gao, H., et al. (2018). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Analytical Biochemistry.

-

-

Metal Catalyzed Hydrolysis

-

Chin, J. (1991). Developing artificial hydrolytic metalloenzymes by a unified mechanistic approach. Accounts of Chemical Research. (Contextualized via RSC search results on Cu(II) BNPP hydrolysis).

-

-

Standard Phosphatase/PDE Assay Protocols

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Assay Protocol.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(ii) bipyridine-capped plasmonic nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Serum Albumin Binding and Esterase Activity: Mechanistic Interactions with Organophosphates | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Operational Guide: Proper Disposal of Bis(4-nitrophenyl)phosphoric acid Calcium Salt

The following guide provides a comprehensive, operational framework for the safe handling and disposal of Bis(4-nitrophenyl)phosphoric acid calcium salt (Bis-pNPP Calcium Salt). This content is structured for researchers and safety officers requiring immediate, actionable technical data.

Executive Summary & Immediate Action

Do not dispose of this substance down the drain. Bis(4-nitrophenyl)phosphoric acid calcium salt (Bis-pNPP Ca) is a phosphodiester commonly used as a substrate for phosphodiesterases. Its hydrolysis releases p-nitrophenol , a toxic and persistent environmental pollutant.

-

Immediate Spill Response: Isolate the area. Do not inhale dust. Wear a P2/N95 respirator.

-

Primary Waste Stream: Solid Hazardous Waste (Incineration).

-

Key Contraindication: Do not mix with strong bases (e.g., NaOH) during storage or pre-disposal accumulation. High pH triggers rapid hydrolysis, releasing yellow p-nitrophenolate gas/aerosols and increasing toxicity risks.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. Bis-pNPP Ca is stable under neutral conditions but exhibits specific vulnerabilities that dictate its waste management.

| Property | Specification | Operational Implication |

| CAS Number | 645-15-8 (Parent Acid) | Use parent CAS for waste manifesting if specific salt CAS is unavailable. |

| Molecular Nature | Diester of phosphoric acid (Calcium Salt) | The calcium cation ( |

| Toxicity | Acute Tox. 2 (Oral) | Fatal if swallowed. High dermal absorption risk. |

| Reactivity | Base-catalyzed hydrolysis | Contact with alkali releases p-nitrophenol (intense yellow color, toxic). |

| Combustibility | Carbon/Nitrogen/Phosphorus oxides | Incineration requires a scrubber for phosphorus oxides ( |

Mechanistic Insight: The Hydrolysis Risk

The primary stability risk is the cleavage of the phosphoester bond. Unlike simple inorganic salts, Bis-pNPP degrades into two distinct hazards upon exposure to moisture and high pH:

-

p-Nitrophenol: A toxic dye intermediate.

-

Mono-(4-nitrophenyl) phosphate: A secondary substrate that can further degrade.

Expert Note: If your waste container turns bright yellow, unintended hydrolysis has occurred. This does not change the disposal method (Incineration) but requires re-labeling to indicate the presence of free p-nitrophenol.

Pre-Disposal Preparation & Segregation

Step 1: Waste Characterization

Determine the physical state of your waste. The calcium salt is often sparingly soluble in water but soluble in organic solvents like DMSO or DMF.

-

Scenario A: Dry Solid (Pure substance or spill debris)

-

Action: Keep dry.[1] Do not solvate.

-

-

Scenario B: Solution (Reaction mixtures)

-

Action: Assess solvent compatibility. If dissolved in DMSO/Methanol, segregate into "Organic Waste." If in aqueous buffer, check for precipitation (calcium sludge).

-

Step 2: Container Selection

-

Material: High-Density Polyethylene (HDPE) or Glass.

-

Labeling: Must carry the "Toxic" GHS symbol.

-

Text: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Bis(4-nitrophenyl)phosphate calcium salt)."[2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Recommended)

Best for: Expired reagents, spill cleanup materials, and precipitated solids.

-

Transfer: Place the solid material into a wide-mouth HDPE jar.

-

Double Containment: Place the primary jar into a clear secondary ziplock or liner bag to prevent contamination of the outer container.

-

Labeling: Affix a hazardous waste tag.

-

Constituents: Bis(4-nitrophenyl)phosphate calcium salt (100%).

-

Hazard Checkbox: Toxic.[1]

-

-

Storage: Store in a cool, dry satellite accumulation area until pickup.

-

Final Disposal: Rotary Kiln Incineration. The facility must be equipped to handle calcium ash and scrub phosphorus pentoxide emissions.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction byproducts in DMSO, DMF, or Methanol.

-

Compatibility Check: Ensure the waste solvent container does NOT contain strong bases (NaOH, KOH) or strong oxidizers.

-

Solubility Verification:

-

Test: Take a 1 mL aliquot of your waste. Add it to the central waste carboy solvent (e.g., acetone/methanol mix) in a test tube.

-

Observation: Watch for white precipitate.[3] Calcium salts often precipitate when organic solvent ratios change.

-

Result: If precipitate forms, do not pour into the main carboy . Clogged carboys create dangerous back-pressure. Dispose of the mixture as a "Sludge/Solid" (See Protocol A).

-

-

Transfer: If compatible, pour into the "Organic Waste - Toxic" stream.

Visual Decision Logic

The following diagram illustrates the decision-making process for segregating Bis-pNPP calcium salt waste.

Figure 1: Waste segregation logic. Note the diversion of aqueous calcium mixtures to solid waste if precipitation is likely.

Regulatory Compliance (RCRA & DOT)

While Bis(4-nitrophenyl)phosphate is not explicitly listed on the EPA "P" or "U" lists (unlike its analog Diethyl-p-nitrophenyl phosphate, P041), it must be characterized by its toxicity.

-

RCRA Classification:

-

Characteristic Waste: Likely D003 (Reactive) if mixed with incompatible agents, but primarily regulated as Toxic under state-specific mandates (e.g., California Title 22).

-

Recommendation: Manage as a "Non-RCRA Regulated Hazardous Waste" (unless P-listed constituents are present) but treat with the rigor of a P-listed toxic due to the LD50 profile.

-

-

DOT Shipping (US):

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19080802, Bis(4-nitrophenyl)phosphoric acid calcium salt. [Link]

-

U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists). [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4-nitrophenyl)phosphoric acid calcium salt

An Essential Operational and Safety Blueprint for Researchers in Drug Development

In the fast-paced environment of pharmaceutical research and development, the integrity of our work and the safety of our scientists are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of Bis(4-nitrophenyl)phosphoric acid calcium salt. As Senior Application Scientists, we understand that true laboratory excellence is achieved when robust scientific methodology is built upon an unwavering commitment to safety. This document moves beyond a simple checklist, offering a self-validating system of protocols rooted in the chemical's specific hazard profile.

Understanding the Risks: A Proactive Stance on Safety

Bis(4-nitrophenyl)phosphoric acid calcium salt and its parent compounds are organophosphates that demand careful handling. The primary hazards associated with this class of chemicals include potential acute toxicity if ingested, and irritation to the skin and eyes.[1][2][3][4] The presence of the nitrophenyl group also warrants caution. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.[1][5]

Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with Bis(4-nitrophenyl)phosphoric acid calcium salt. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.

| PPE Component | Specifications and Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) . Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[1] Double gloving is recommended for enhanced protection during weighing and solution preparation.[6] |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles .[1][5] A face shield is required when there is a splash hazard, such as during bulk transfers or solution preparation.[1] |

| Body Protection | Laboratory coat . A chemical-resistant apron worn over the lab coat is recommended when handling larger quantities or preparing stock solutions.[7][8] |

| Respiratory Protection | Use in a well-ventilated area .[1] If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation (e.g., a chemical fume hood), a NIOSH-approved particulate respirator (e.g., N95) should be worn.[6][7] |

Operational Plan: Step-by-Step Guidance for Safe Handling

1. Preparation and Weighing:

-

Engineering Controls: All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

-

Procedure:

-

Don all required PPE as outlined in the table above.

-

Carefully weigh the desired amount of Bis(4-nitrophenyl)phosphoric acid calcium salt. Avoid creating dust.

-

If preparing a solution, add the solid to the solvent slowly to prevent splashing.

-

2. Solution Handling and Use:

-

Engineering Controls: All subsequent work with solutions should be conducted in a chemical fume hood.

-

Procedure:

-

Ensure all containers are clearly labeled.

-

When transferring solutions, use appropriate tools such as pipettes with bulbs or automated pipetting systems. Never pipette by mouth.

-

Keep containers closed when not in use to prevent the release of vapors.

-

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

| Emergency Scenario | Immediate Action Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[1] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[2] |

| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2] Collect the material in a sealed container for proper disposal. Clean the spill area with soap and water. |

| Major Spill | Evacuate the area and prevent entry. Contact your institution's emergency response team. |

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all personnel and the environment.

-

Waste Segregation: All solid waste contaminated with Bis(4-nitrophenyl)phosphoric acid calcium salt (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal Method: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1] A common method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5]

By adhering to these detailed protocols, researchers can confidently handle Bis(4-nitrophenyl)phosphoric acid calcium salt, ensuring both the integrity of their scientific endeavors and a safe laboratory environment for all.

References

- Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC. (2007-02-08).

- Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed. (2022-11-17).

- Chemical Safety Data Sheet MSDS / SDS - Bis(4-nitrophenyl) phosphate - ChemicalBook. (2025-12-27).

- Bis(4-nitrophenyl) phosphate-SDS-MedChemExpress.

- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.

- Personal Protective Equipment for Working With Pesticides - MU Extension. (2000-12-01).

- Pesticide use and personal protective equipment - Health.vic. (2024-12-27).

- 4 - SAFETY DATA SHEET. (2009-09-17).

- Bis(4-nitrophenyl)phosphoric acid calcium salt - PubChem.